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molecular formula C11H12N2O2 B1647653 4-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridine

4-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B1647653
M. Wt: 204.22 g/mol
InChI Key: RIJMFKDTEYWMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067534B1

Procedure details

4-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridine was prepared by a similar procedure to that used for the preparation of 2-methyl-N-[3-(4-piperidinyl)phenyl]propanamide using HCl gas and tert-Butyl 4-(4-Nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate (130 mg) in dioxane (5.0 mL) at room temperature. The reaction mixture was concentrated in vacuo to give the crude product (69.8 mg) which used in the next reaction without further purification.
Name
2-methyl-N-[3-(4-piperidinyl)phenyl]propanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)C(NC1C=CC=C(C2CCNCC2)C=1)=O.Cl.[N+:20]([C:23]1[CH:28]=[CH:27][C:26]([C:29]2[CH2:30][CH2:31][N:32](C(OC(C)(C)C)=O)[CH2:33][CH:34]=2)=[CH:25][CH:24]=1)([O-:22])=[O:21]>O1CCOCC1>[N+:20]([C:23]1[CH:28]=[CH:27][C:26]([C:29]2[CH2:34][CH2:33][NH:32][CH2:31][CH:30]=2)=[CH:25][CH:24]=1)([O-:22])=[O:21]

Inputs

Step One
Name
2-methyl-N-[3-(4-piperidinyl)phenyl]propanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)NC1=CC(=CC=C1)C1CCNCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
130 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1CCN(CC1)C(=O)OC(C)(C)C
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 69.8 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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